6-Methoxyquinolin-2-amine

Monoamine Oxidase Inhibition Neuropharmacology Selectivity Profiling

Select 6-Methoxyquinolin-2-amine for validated P-gp inhibitor development, distinct from antimalarial 8-aminoquinolines. Features quantifiable Zn²⁺/Cd²⁺ selectivity (I_Zn/I_Cd = 2.2) for sensor design and defined MAO-B inhibition (IC₅₀ = 15.4 μM) for assay development. Synthetic accessibility via metal-free protocols ensures high-purity libraries.

Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
CAS No. 119990-33-9
Cat. No. B055851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxyquinolin-2-amine
CAS119990-33-9
Molecular FormulaC10H10N2O
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(C=C2)N
InChIInChI=1S/C10H10N2O/c1-13-8-3-4-9-7(6-8)2-5-10(11)12-9/h2-6H,1H3,(H2,11,12)
InChIKeyIADRCPCBGGCJKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxyquinolin-2-amine (CAS 119990-33-9) for Medicinal Chemistry: Procurement and Differentiation Guide


6-Methoxyquinolin-2-amine (CAS 119990-33-9) is a 2-aminoquinoline derivative with a methoxy substituent at the 6-position of the quinoline ring system, having the molecular formula C₁₀H₁₀N₂O and a molecular weight of 174.20 g/mol [1]. The compound serves as a versatile scaffold in medicinal chemistry, particularly as a precursor for P-glycoprotein (P-gp) inhibitor development and fluorescent sensor construction, with its 2-amino group providing a reactive handle for derivatization [2]. Critical differentiation from isomeric aminoquinolines (e.g., 4-amino, 8-amino, or alternative methoxy-positioned analogs) arises from its distinct electronic properties and regioselective reactivity, which dictate both synthetic accessibility and biological target engagement profiles.

6-Methoxyquinolin-2-amine: Why Regioisomeric and 8-Amino Analogs Are Not Direct Substitutes


Generic substitution among 6-methoxyquinoline isomers is scientifically unsound due to the profound influence of amino group position on both chemical reactivity and biological target engagement. Computational density functional theory (DFT) studies have demonstrated that the relative stability of reaction intermediates dictates whether nucleophilic substitution occurs at the C2 versus C8 position, directly impacting synthetic route viability and yield . In biological contexts, the 8-amino-6-methoxyquinoline pharmacophore constitutes the core of established antimalarials such as primaquine and tafenoquine, whereas the 2-amino-6-methoxy scaffold exhibits fundamentally different target preferences, including P-glycoprotein inhibition and distinct metal-ion sensing behavior [1][2]. Even subtle shifts in methoxy substitution pattern—from 6-methoxy to 5,6,7-trimethoxy—can completely reverse fluorescent metal-ion selectivity from Zn²⁺ preference to Cd²⁺ preference, underscoring the critical importance of precise positional control in procurement decisions [3].

Quantitative Differentiation Evidence for 6-Methoxyquinolin-2-amine Against Structural Analogs


MAO-A vs. MAO-B Selectivity Profile Compared to 8-Aminoquinoline Scaffold Derivatives

6-Methoxyquinolin-2-amine exhibits a distinct MAO-A versus MAO-B inhibition profile relative to compounds bearing the 8-aminoquinoline pharmacophore, which is characteristic of antimalarial agents like primaquine. Direct head-to-head data from standardized ChEMBL-curated fluorescence assays reveal that 6-methoxyquinolin-2-amine displays an MAO-B IC₅₀ of 1.54×10⁴ nM and an MAO-A IC₅₀ of 1.00×10⁵ nM, yielding an MAO-A/MAO-B selectivity ratio of approximately 6.5-fold preference for MAO-B [1]. In contrast, a comparator compound derived from the 8-aminoquinoline scaffold series shows a markedly different profile: MAO-A IC₅₀ = 2.40×10⁴ nM and MAO-B IC₅₀ = 3.20×10³ nM, giving an MAO-A/MAO-B ratio of 7.5-fold preference for MAO-B, but with a substantially different absolute potency landscape [2].

Monoamine Oxidase Inhibition Neuropharmacology Selectivity Profiling

6-Methoxy Substituent Modulation of Fluorescent Zn²⁺/Cd²⁺ Selectivity in Bisquinoline Sensors

Incorporation of the 6-methoxyquinoline moiety into bisquinoline fluorescent sensors produces quantifiable, structurally specific effects on Zn²⁺/Cd²⁺ discrimination. In the BQDMEN scaffold (N,N′-bis(2-quinolylmethyl)-N,N′-dimethylethylenediamine), the parent compound lacking methoxy substitution exhibits an I_Zn/I_Cd fluorescence ratio of 3.9 (moderate Zn²⁺ preference). Introduction of 6-methoxy groups on both quinoline rings yields 6-MeOBQDMEN, which reduces the Zn²⁺/Cd²⁺ selectivity ratio to 2.2—a 44% decrease in Zn²⁺ discrimination [1]. Critically, further methoxy substitution at the 5,6,7-positions (TriMeOBQDMEN) completely reverses selectivity to favor Cd²⁺ (I_Zn/I_Cd = 0.22), demonstrating that the specific 6-methoxy substitution pattern occupies a distinct and intermediate position in the selectivity spectrum that neither the unsubstituted nor the trimethoxy analog can replicate [1].

Fluorescent Chemosensors Metal Ion Detection Analytical Chemistry

P-Glycoprotein Inhibitor Scaffold Validation: 6-Methoxy-2-Arylquinoline SAR Foundation

6-Methoxyquinolin-2-amine has been explicitly validated as the core scaffold for a rationally designed series of P-glycoprotein (P-gp) inhibitors, with structure-activity relationship (SAR) studies confirming that the 6-methoxy substitution pattern is integral to the pharmacophore design [1]. The design strategy employed quinine and flavones as lead compounds and specifically selected the 6-methoxy-2-arylquinoline framework for systematic analog development [1]. While alternative quinoline substitution patterns (e.g., 8-amino, 4-amino) have been extensively explored for antimalarial and antimicrobial applications respectively, the 2-amino-6-methoxy arrangement has been prioritized in P-gp inhibitor campaigns—a differentiation based on class-level target engagement preferences that procurement decisions must account for [1][2].

Multidrug Resistance P-Glycoprotein Inhibition Cancer Pharmacology

Synthetic Accessibility: Metal-Free Amination Route Enabling Scalable Derivatization

The 2-amino substitution pattern on 6-methoxyquinoline enables access via mild, metal-free synthetic methodologies that are not universally applicable to other regioisomeric aminoquinolines. Specifically, 2-aminoquinolines including 6-methoxyquinolin-2-amine can be synthesized from quinoline N-oxides using triflic anhydride as an activating agent followed by reaction with amines—a route that avoids transition metal catalysts, reduces purification burden, and enhances compatibility with sensitive functional groups [1]. This metal-free protocol provides a significant procurement advantage for researchers requiring scalable, high-purity starting material for downstream derivatization. In contrast, the 8-amino-6-methoxyquinoline scaffold typically requires alternative synthetic approaches, and computational DFT studies confirm that N-oxide amination regioselectivity (C2 vs. C8) is governed by intermediate stability differences, underscoring that the 2-amino product is not interchangeable with its 8-amino counterpart from a synthetic planning perspective .

Synthetic Methodology Process Chemistry Library Synthesis

High-Value Application Scenarios for 6-Methoxyquinolin-2-amine (CAS 119990-33-9) Based on Quantitative Evidence


P-Glycoprotein Inhibitor Lead Optimization and MDR Reversal Studies

6-Methoxyquinolin-2-amine serves as the validated core scaffold for structure-activity relationship campaigns targeting P-glycoprotein (P-gp) inhibition, a key mechanism in multidrug resistance (MDR) reversal [1]. The 2-amino group provides a convenient synthetic handle for introducing diverse aryl and heteroaryl substituents to modulate P-gp inhibitory potency and selectivity. This application is supported by explicit design studies that selected the 6-methoxy-2-arylquinoline framework over alternative quinoline substitution patterns for P-gp inhibitor development [1].

Fluorescent Zn²⁺ Sensor Development Requiring Tunable Metal-Ion Discrimination

The 6-methoxyquinoline moiety enables predictable, intermediate Zn²⁺/Cd²⁺ discrimination (I_Zn/I_Cd = 2.2) when incorporated into bisquinoline fluorescent sensors [1]. This quantified selectivity window differs from both the unsubstituted parent (I_Zn/I_Cd = 3.9) and the trimethoxy analog (I_Zn/I_Cd = 0.22, Cd²⁺-preferring), providing sensor developers with a precisely characterized building block for applications where moderate Zn²⁺ preference with reduced Cd²⁺ interference is required [1].

Monoamine Oxidase Profiling Controls and Orthogonal Scaffold Validation

6-Methoxyquinolin-2-amine exhibits a defined MAO inhibition profile (MAO-B IC₅₀ = 15.4 μM; MAO-A IC₅₀ = 100 μM; ~6.5-fold MAO-B selectivity) that distinguishes it from 8-aminoquinoline derivatives which display different absolute potency and selectivity characteristics [1]. This profile makes the compound suitable as a control or reference standard in MAO assay development, particularly for studies seeking to differentiate between 2-aminoquinoline and 8-aminoquinoline scaffold effects on amine oxidase enzymes [1].

Metal-Free Derivatization for High-Purity Compound Library Synthesis

The 2-amino substitution pattern enables access to the compound and its derivatives via mild, metal-free synthetic protocols using quinoline N-oxides and triflic anhydride activation [1]. This synthetic accessibility is particularly valuable for generating compound libraries intended for biological screening where trace transition metal contamination could confound assay results, and for process chemistry applications prioritizing reduced purification burden [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
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